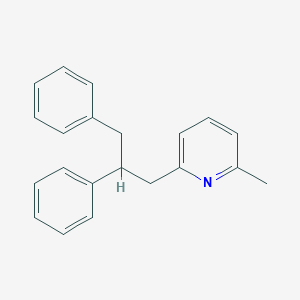![molecular formula C25H27NO4S B289887 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one is not fully understood. However, it has been found to interact with various molecular targets in the body, including:
1. DNA: This compound can intercalate with DNA, which can lead to the inhibition of DNA replication and cell division.
2. Proteins: It can also interact with various proteins in the body, including enzymes and receptors, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have various biochemical and physiological effects, including:
1. Anticancer Properties: This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Neuroprotective Properties: It can help prevent the degeneration of neurons, making it a potential candidate for the treatment of neurological disorders.
3. Cardioprotective Properties: It can help prevent the damage to the heart caused by various cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one in lab experiments include:
1. Anticancer Properties: This compound can be used to study the inhibition of cancer cell growth and the mechanisms behind it.
2. Neuroprotective Properties: It can be used to study the prevention of neuronal degeneration and the potential treatment of neurological disorders.
3. Cardioprotective Properties: It can be used to study the prevention of heart damage caused by various cardiovascular diseases.
The limitations of using 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one in lab experiments include:
1. Limited Availability: This compound is not readily available and can be difficult to synthesize.
2. Limited Knowledge: The mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one, including:
1. Further Study of Anticancer Properties: More research is needed to fully understand the anticancer properties of this compound and its potential use in cancer treatment.
2. Investigation of Neuroprotective Properties: Further study is needed to determine the potential of this compound in the treatment of neurological disorders.
3. Study of Cardioprotective Properties: More research is needed to fully understand the cardioprotective properties of this compound and its potential use in the prevention and treatment of cardiovascular diseases.
4. Synthesis of Analogues: Synthesizing analogues of this compound can help to better understand its mechanism of action and potential applications in scientific research.
5. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 7-methoxy-1-tetralone in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridine. The second step involves the reaction of the product from the first step with sodium hydride and methyl iodide, resulting in the formation of 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one.
Wissenschaftliche Forschungsanwendungen
7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can help prevent the degeneration of neurons.
3. Cardiovascular Diseases: 7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one has been found to have cardioprotective properties. It can help prevent the damage to the heart caused by various cardiovascular diseases.
Eigenschaften
Molekularformel |
C25H27NO4S |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
7-methoxy-11a-methyl-5-(4-methylphenyl)sulfonyl-2,3,3a,4,10,11-hexahydrocyclopenta[i]phenanthridin-1-one |
InChI |
InChI=1S/C25H27NO4S/c1-16-4-7-18(8-5-16)31(28,29)26-15-21-19(20-9-6-17(30-3)14-23(20)26)12-13-25(2)22(21)10-11-24(25)27/h4-9,14,22H,10-13,15H2,1-3H3 |
InChI-Schlüssel |
FJZWJWKNZPCVAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCC4(C3CCC4=O)C)C5=C2C=C(C=C5)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCC4(C3CCC4=O)C)C5=C2C=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



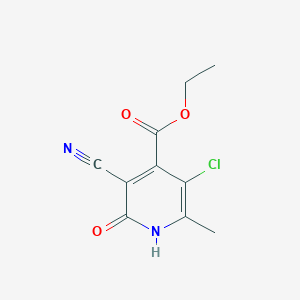
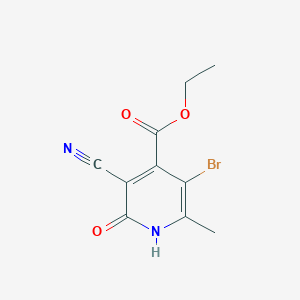
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
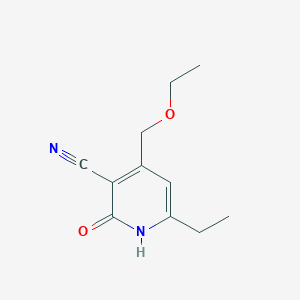
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
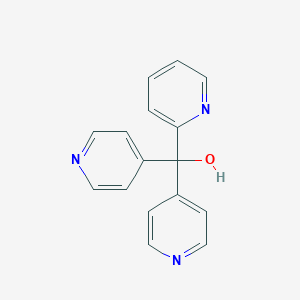
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
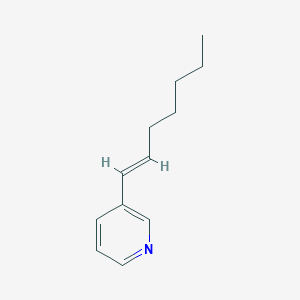
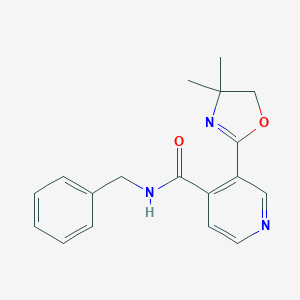
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


